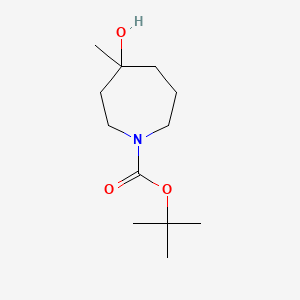

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-5-6-12(4,15)7-9-13/h15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQANTGYKAMJIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(CC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Protocol

The synthesis proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0°C to control exothermicity. Key steps include:

-

Grignard Addition : A solution of N-Boc-hexahydro-1H-azepin-4-one (3 g, 14.1 mmol) in THF (30 mL) is treated dropwise with MeMgBr (5.64 mL, 16.92 mmol) at 0°C. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

-

Quenching : The reaction is quenched with saturated ammonium chloride (NH₄Cl, 10 mL) to protonate intermediates and dissolve magnesium salts.

-

Extraction and Drying : The mixture is extracted with dichloromethane (DCM, 2 × 20 mL), and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification : The crude product is purified via column chromatography (silica gel, eluent: DCM/MeOH 100:1), yielding 1.74 g (44% yield) of this compound as a colorless oil.

Table 1: Synthesis Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Material | N-Boc-hexahydro-1H-azepin-4-one |

| Grignard Reagent | Methylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Work-up | NH₄Cl quenching, DCM extraction |

| Purification | Column chromatography |

| Yield | 44% |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the Grignard reagent (MeMgBr) on the carbonyl group of N-Boc-hexahydro-1H-azepin-4-one, forming a tetrahedral intermediate. Subsequent protonation yields the tertiary alcohol. The Boc (tert-butoxycarbonyl) group remains intact during the reaction, ensuring regioselectivity and protecting the amine functionality.

Purification and Characterization

Column Chromatography

The use of DCM/MeOH (100:1) as an eluent effectively separates the product from byproducts such as unreacted starting material and magnesium salts. The low polarity of DCM ensures minimal decomposition of the Boc-protected amine.

Spectroscopic Data

-

¹H NMR (CDCl₃) : Key signals include δ 1.44 (s, 9H, Boc group), 1.60–1.70 (m, 2H, azepane CH₂), and 3.20–3.30 (m, 4H, NCH₂).

-

IR (neat) : Peaks at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm the ester and alcohol functionalities.

| Parameter | Value |

|---|---|

| Molecular Weight | 229.32 g/mol |

| Solubility in DMSO | ≥50 mg/mL |

| 1 mM Solution | 4.3607 mL solvent per 1 mg |

| 10 mM Solution | 0.4361 mL solvent per 1 mg |

In Vivo Formulation Considerations

For biological studies, the compound is typically dissolved in DMSO and diluted with PEG300, Tween 80, and ddH₂O to ensure solubility and stability. Sequential solvent addition and vortexing are critical to prevent precipitation.

Challenges and Optimization Strategies

Yield Improvement

The moderate yield (44%) in the Grignard method suggests opportunities for optimization:

-

Temperature Control : Maintaining 0°C minimizes side reactions like over-addition of MeMgBr.

-

Alternative Grignard Reagents : Isopropylmagnesium bromide may enhance selectivity in bulkier systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate has several notable applications across various scientific domains:

Organic Synthesis

- Intermediate in Drug Development : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating the development of new therapeutic agents.

- Building Block for Biologically Active Compounds : It is employed in the synthesis of enzyme inhibitors and other biologically active molecules, highlighting its importance in medicinal chemistry.

Biological Studies

- Mechanism of Action : The compound interacts with molecular targets within biological systems, modulating enzyme activity and influencing cellular processes. Its hydroxy and tert-butyl groups enhance binding affinity to target proteins.

- Potential Therapeutic Properties : Research indicates that it may exhibit properties beneficial for drug development, particularly in treating conditions that require enzyme inhibition.

Industrial Applications

- Production of Specialty Chemicals : this compound is utilized in manufacturing specialty chemicals that require specific functional properties, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The azepane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azepane Family

The following table summarizes key structural and functional differences between the target compound and related azepane derivatives:

Key Observations:

- Functional Group Impact: The hydroxyl group in the target compound participates in hydrogen bonding, influencing solubility and crystallinity . In contrast, amino analogs (e.g., 1823857-10-8) are more reactive in coupling reactions, while chlorosulfonyl derivatives (1380170-73-9) enable sulfonamide synthesis .

- Aromatic vs. Aliphatic Substituents : The phenyl group in 1353989-57-7 enhances lipophilicity, making it suitable for blood-brain barrier penetration .

Piperazine-Based Analogs

Piperazine derivatives (six-membered rings) share similarities with azepanes (seven-membered rings) but exhibit distinct conformational and electronic properties:

Key Observations:

- Ring Size : Azepanes (7-membered) have greater conformational flexibility than piperazines (6-membered), impacting binding affinity in drug-receptor interactions .

- Applications : Piperazine derivatives are more common in antipsychotic and antiviral agents, whereas azepanes are used in protease inhibitors and kinase modulators .

Biological Activity

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS Number: 878631-04-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- β-secretase Inhibition : It also acts as a β-secretase inhibitor, which is crucial for preventing the formation of amyloid plaques associated with Alzheimer's disease pathology . The compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, indicating potent activity.

- Neuroprotective Effects : In vitro studies revealed that this compound can protect astrocytes against toxicity induced by amyloid beta (Aβ) peptides. This protective effect was attributed to a reduction in inflammatory markers such as TNF-α and free radicals .

Biological Activity Summary

| Activity | Mechanism | IC50/Ki Value |

|---|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | Ki = 0.17 μM |

| β-secretase Inhibition | Prevents amyloid plaque formation | IC50 = 15.4 nM |

| Neuroprotection | Reduces oxidative stress and inflammation | Not specified |

Case Studies and Research Findings

- In Vitro Studies : Research demonstrated that when astrocytes were treated with Aβ peptides, cell viability decreased significantly. However, co-treatment with this compound improved cell viability by approximately 20% compared to Aβ alone . This suggests a protective role against neurodegenerative processes.

- In Vivo Studies : Although in vitro results were promising, in vivo studies indicated limited efficacy in rat models when compared to established treatments like galantamine. This discrepancy highlights the need for further investigation into the bioavailability and pharmacokinetics of the compound in living organisms .

- Synthetic Pathways : The synthesis of this compound involves several steps including the use of tert-butoxycarbonyl (Boc) protection strategies and subsequent cyclization reactions . Understanding these synthetic pathways is crucial for optimizing yield and purity for biological testing.

Q & A

[Basic] What are the optimal synthetic routes for tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate to achieve high yield and purity?

The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include nucleophilic substitution and hydroxylation under controlled conditions. For instance, THF or acetonitrile are preferred solvents due to their polarity and boiling points, facilitating reactions at 60–80°C for 12–24 hours. Post-synthesis, purification via column chromatography (silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

[Basic] Which analytical techniques are most effective for characterizing this compound, and how should they be implemented?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for structural elucidation, with DMSO-d₆ as the solvent to resolve hydroxyl protons. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity (>99%). Mass spectrometry (ESI-TOF) provides molecular ion confirmation. For accurate quantification, calibration curves using certified reference standards are recommended .

[Basic] How can X-ray crystallography be employed to determine the crystal structure of this compound?

Single-crystal X-ray diffraction using Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides high-resolution data. Data processing with SHELX (SHELXL for refinement, SHELXS for structure solution) and WinGX for visualization enables accurate determination of bond lengths, angles, and displacement parameters. Hydrogen atoms are placed geometrically, and the hydroxyl group’s position is validated via difference Fourier maps .

[Advanced] What strategies can resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) observed during characterization?

Contradictions often arise from impurities or isobaric interferences. Cross-validation using 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments. High-resolution mass spectrometry (HRMS) distinguishes between isobaric species. Isotopic labeling (e.g., deuterated solvents) can confirm exchangeable protons. If discrepancies persist, repeating synthesis under anhydrous conditions or alternative purification (e.g., preparative HPLC) isolates the target compound for reanalysis .

[Advanced] How can computational reaction path search methods enhance the design of novel derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction energetics and transition states, guiding derivatization at the hydroxyl or azepane moieties. The ICReDD approach integrates computational screening of substituent effects with experimental validation, prioritizing derivatives with favorable binding affinities or solubility profiles. Automated workflows (e.g., CREST for conformer sampling) accelerate lead optimization .

[Advanced] What role do hydrogen-bonding patterns play in the supramolecular assembly of this compound, and how can they be analyzed?

Hydrogen bonds (O–H···O/N) dictate crystal packing motifs. Graph set analysis (as per Etter’s rules) classifies chains (C), rings (R), and self-association patterns. CrystalExplorer computes Hirshfeld surfaces to quantify intermolecular contacts. For instance, the hydroxyl group often forms R₂²(8) rings with carboxylate oxygens, stabilizing layered structures. Temperature-dependent crystallography reveals dynamic H-bonding under thermal stress .

[Basic] What are the critical parameters to monitor during the purification of this compound?

Solvent polarity (via Snyder’s selectivity triangle) dictates chromatographic separation efficiency. For silica gel columns, a gradient from 20% to 50% ethyl acetate in hexane elutes the product while retaining polar by-products. Recrystallization requires slow cooling (1°C/min) from ethanol to maximize crystal growth. Monitoring by TLC (Rf = 0.3 in 3:7 EtOAc/hexane) ensures fraction collection accuracy .

[Advanced] How can kinetic studies elucidate the reaction mechanisms involved in the synthesis of this compound?

Pseudo-first-order kinetics (excess nucleophile) with in-situ IR monitoring tracks intermediate formation. Eyring plots (ln(k/T) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡), distinguishing between concerted and stepwise mechanisms. Isotope effects (kH/kD > 1) indicate proton transfer in the rate-determining step. Competitive experiments with deuterated substrates validate proposed pathways .

[Advanced] What challenges arise in refining the crystal structure of this compound when dealing with high-resolution or twinned data?

Twinning (e.g., by merohedry) requires HKLF 5 format in SHELXL for domain deconvolution. High-resolution data (d < 0.8 Å) demands anisotropic displacement parameter refinement for non-H atoms. Disorder in the tert-butyl group is modeled via split positions with restrained bond distances. R1 convergence below 5% and wR2 below 12% validate refinement quality. SQUEEZE (Platon) corrects for solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.